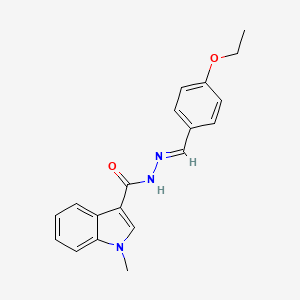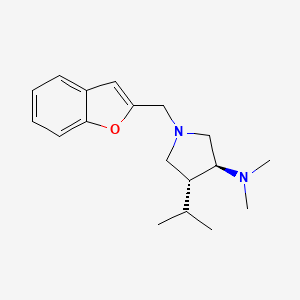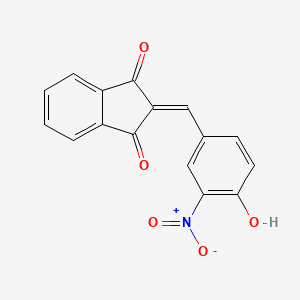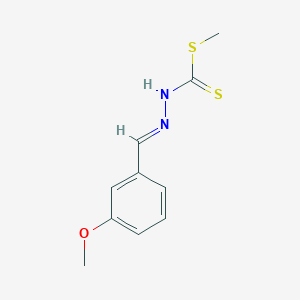
N'-(4-ethoxybenzylidene)-1-methyl-1H-indole-3-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-(4-ethoxybenzylidene)-1-methyl-1H-indole-3-carbohydrazide, also known as EMIH, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. EMIH is a hydrazone derivative of indole, which is a common pharmacophore in many drugs. EMIH has shown promising results in scientific research, particularly in the field of medicinal chemistry.
Mecanismo De Acción
The mechanism of action of N'-(4-ethoxybenzylidene)-1-methyl-1H-indole-3-carbohydrazide is not fully understood. However, it is believed to act through the inhibition of various enzymes and signaling pathways that are involved in cancer cell proliferation and inflammation. N'-(4-ethoxybenzylidene)-1-methyl-1H-indole-3-carbohydrazide has been found to inhibit the activity of COX-2, which is an enzyme involved in the production of prostaglandins that promote inflammation. It has also been found to inhibit the activation of NF-κB, which is a transcription factor that plays a key role in inflammation and cancer cell proliferation.
Biochemical and Physiological Effects:
N'-(4-ethoxybenzylidene)-1-methyl-1H-indole-3-carbohydrazide has been found to have various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, and increase the levels of anti-inflammatory cytokines, such as IL-10. N'-(4-ethoxybenzylidene)-1-methyl-1H-indole-3-carbohydrazide has also been found to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase, which help to protect cells from oxidative damage. In addition, N'-(4-ethoxybenzylidene)-1-methyl-1H-indole-3-carbohydrazide has been found to induce apoptosis, or programmed cell death, in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N'-(4-ethoxybenzylidene)-1-methyl-1H-indole-3-carbohydrazide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has shown promising results in various assays. However, there are also limitations to its use. N'-(4-ethoxybenzylidene)-1-methyl-1H-indole-3-carbohydrazide has low solubility in water, which can make it difficult to use in certain assays. In addition, its mechanism of action is not fully understood, which can make it challenging to design experiments to test its efficacy.
Direcciones Futuras
There are several future directions for research on N'-(4-ethoxybenzylidene)-1-methyl-1H-indole-3-carbohydrazide. One area of interest is in the development of N'-(4-ethoxybenzylidene)-1-methyl-1H-indole-3-carbohydrazide derivatives with improved solubility and bioavailability. Another area of interest is in the study of N'-(4-ethoxybenzylidene)-1-methyl-1H-indole-3-carbohydrazide's mechanism of action, which could provide insights into its potential applications in various diseases. Additionally, N'-(4-ethoxybenzylidene)-1-methyl-1H-indole-3-carbohydrazide could be further studied in preclinical and clinical trials to evaluate its safety and efficacy as a potential therapeutic agent.
Métodos De Síntesis
N'-(4-ethoxybenzylidene)-1-methyl-1H-indole-3-carbohydrazide can be synthesized through a multi-step reaction process. The first step involves the synthesis of 1-methyl-1H-indole-3-carbohydrazide, which is then reacted with 4-ethoxybenzaldehyde to produce N'-(4-ethoxybenzylidene)-1-methyl-1H-indole-3-carbohydrazide. The reaction is catalyzed by a base, and the product is purified through recrystallization.
Aplicaciones Científicas De Investigación
N'-(4-ethoxybenzylidene)-1-methyl-1H-indole-3-carbohydrazide has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties. N'-(4-ethoxybenzylidene)-1-methyl-1H-indole-3-carbohydrazide has shown promising results in inhibiting the growth of various cancer cell lines, including breast, lung, and colon cancer. It has also been found to have neuroprotective effects and could potentially be used in the treatment of neurodegenerative diseases.
Propiedades
IUPAC Name |
N-[(E)-(4-ethoxyphenyl)methylideneamino]-1-methylindole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2/c1-3-24-15-10-8-14(9-11-15)12-20-21-19(23)17-13-22(2)18-7-5-4-6-16(17)18/h4-13H,3H2,1-2H3,(H,21,23)/b20-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQIQONJXEHZXOK-UDWIEESQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=NNC(=O)C2=CN(C3=CC=CC=C32)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=N/NC(=O)C2=CN(C3=CC=CC=C32)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(E)-(4-ethoxyphenyl)methylidene]-1-methyl-1H-indole-3-carbohydrazide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(5-chloro-2,4-dimethoxyphenyl)-4-[2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5534142.png)
![3-(4-methoxy-3-nitrophenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole](/img/structure/B5534146.png)

![((1S)-1-{[6-[(4-methylpiperazin-1-yl)sulfonyl]-3,4-dihydroisoquinolin-2(1H)-yl]carbonyl}propyl)amine](/img/structure/B5534148.png)
![N-(2-furylmethyl)-8-[2-(1H-imidazol-4-yl)ethyl]-9-oxo-2,8-diazaspiro[5.5]undecane-2-carboxamide](/img/structure/B5534155.png)
![N-(4-chlorobenzyl)-4-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5534167.png)

![butyl (4aS*,7aR*)-4-(2-pyridinylcarbonyl)hexahydrothieno[3,4-b]pyrazine-1(2H)-carboxylate 6,6-dioxide](/img/structure/B5534177.png)
![6-{[4-(3-pyridinyloxy)-1-piperidinyl]methyl}-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5534186.png)
![N-[rel-(3R,4S)-4-cyclopropyl-1-(3-fluoro-2-pyridinyl)-3-pyrrolidinyl]-1-propanesulfonamide hydrochloride](/img/structure/B5534193.png)


